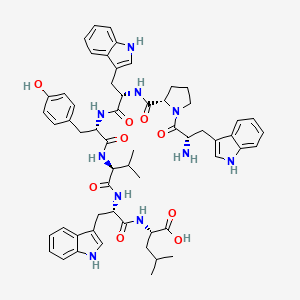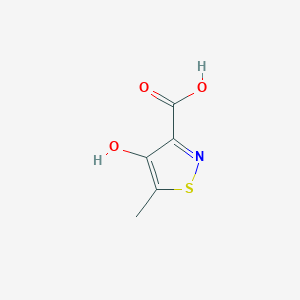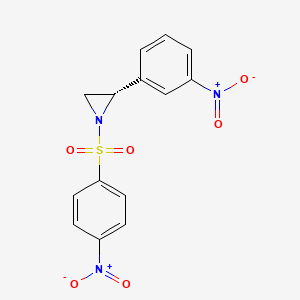
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and sulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the cyclization of a suitable precursor containing nitrobenzene and sulfonyl groups. The reaction conditions may include the use of strong bases or acids, solvents like dichloromethane or toluene, and specific temperature and pressure settings to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The specific compound may be investigated for its cytotoxic effects on cancer cells or its ability to inhibit certain enzymes.
Industry
In industry, aziridines are used in the production of polymers and as cross-linking agents. The unique properties of this compound may make it suitable for specialized applications in materials science.
作用機序
The mechanism of action of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine would depend on its specific application. In medicinal chemistry, it may exert its effects by alkylating DNA or proteins, leading to cell death or inhibition of specific biological pathways. The molecular targets could include DNA, enzymes, or receptors involved in cell proliferation.
類似化合物との比較
Similar Compounds
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine: Similar structure but without the additional nitro group on the phenyl ring.
(2S)-1-(4-Methylbenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine: Similar structure but with a methyl group instead of a nitro group on the benzene ring.
Uniqueness
The presence of both nitro and sulfonyl groups in (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine may confer unique reactivity and properties compared to other aziridines. These functional groups can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications.
特性
CAS番号 |
718604-43-4 |
|---|---|
分子式 |
C14H11N3O6S |
分子量 |
349.32 g/mol |
IUPAC名 |
(2S)-2-(3-nitrophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11N3O6S/c18-16(19)11-4-6-13(7-5-11)24(22,23)15-9-14(15)10-2-1-3-12(8-10)17(20)21/h1-8,14H,9H2/t14-,15?/m1/s1 |
InChIキー |
RAKIRCLNPQGJCO-GICMACPYSA-N |
異性体SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




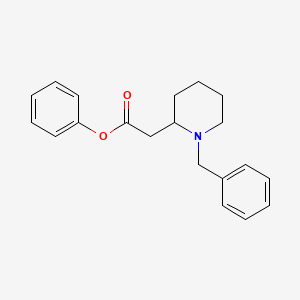

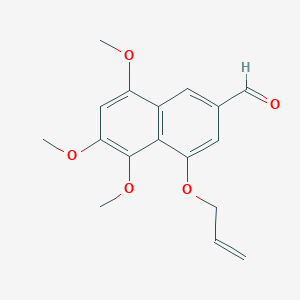
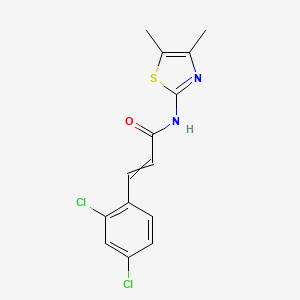
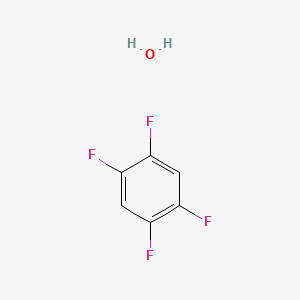


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
